molecular formula C8H6ClFO4S B2819637 Methyl 4-chloro-2-(fluorosulfonyl)benzoate CAS No. 1955505-45-9

Methyl 4-chloro-2-(fluorosulfonyl)benzoate

Cat. No.: B2819637
CAS No.: 1955505-45-9
M. Wt: 252.64
InChI Key: RUJDNRSOQOOQDW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6ClFO4S and a molecular weight of 252.65 g/mol . It is a benzoate ester that contains both chloro and fluorosulfonyl functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-(fluorosulfonyl)benzoate typically involves the esterification of 4-chloro-2-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorosulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-(sulfamoyl)benzoate
  • Methyl 4-chloro-2-(methylsulfonyl)benzoate
  • Methyl 4-chloro-2-(trifluoromethylsulfonyl)benzoate

Uniqueness

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring specific chemical modifications or interactions .

Properties

IUPAC Name

methyl 4-chloro-2-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJDNRSOQOOQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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